1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Description
1-(4-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxybenzyl group and a 4-methylphenylsulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-3-9-19(10-4-16)25(22,23)21-13-11-20(12-14-21)15-17-5-7-18(24-2)8-6-17/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDXQPAYJJOSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 4-methoxybenzyl group: The piperazine ring is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 4-methoxybenzyl group.
Introduction of the 4-methylphenylsulfonyl group: Finally, the compound is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to introduce the 4-methylphenylsulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or a thiol group.
Substitution: The benzyl and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Reduction: Formation of 4-methylphenylsulfide or 4-methylphenylthiol derivatives.
Substitution: Formation of various substituted piperazine derivatives with different functional groups.
Scientific Research Applications
1-(4-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential therapeutic activities such as antipsychotic, antidepressant, and anticancer properties.
Biological Studies: It is used in studies to understand the interaction of piperazine derivatives with biological targets such as receptors, enzymes, and ion channels.
Chemical Biology: It is used as a probe to study the structure-activity relationship of piperazine derivatives and their biological effects.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to and modulate the activity of various receptors such as serotonin, dopamine, and adrenergic receptors.
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Ion Channels: It may affect the function of ion channels, altering the flow of ions across cell membranes.
The exact mechanism of action depends on the specific biological context and the target being studied.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be compared with other similar compounds such as:
1-(4-methoxybenzyl)piperazine: Lacks the 4-methylphenylsulfonyl group, which may result in different pharmacological properties.
4-[(4-methylphenyl)sulfonyl]piperazine: Lacks the 4-methoxybenzyl group, which may affect its interaction with biological targets.
1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Has a 4-methoxyphenyl group instead of a 4-methoxybenzyl group, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct pharmacological and chemical properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
